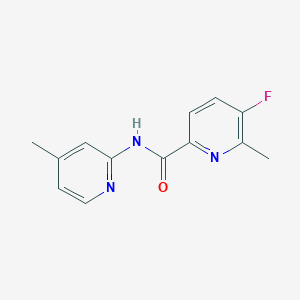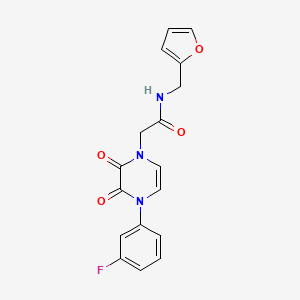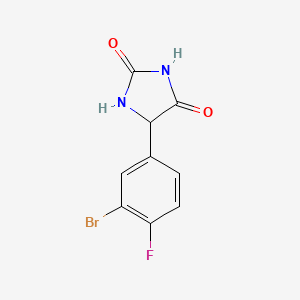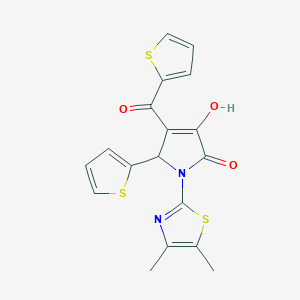![molecular formula C13H14ClN3O3 B3006486 ethyl 2-[4-(3-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate CAS No. 860786-50-1](/img/structure/B3006486.png)
ethyl 2-[4-(3-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate
説明
The compound ethyl 2-[4-(3-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The 1,2,4-triazole derivatives are known for their diverse biological activities and are often explored for their potential therapeutic applications.
Synthesis Analysis
The synthesis of related compounds has been explored in various studies. For instance, the synthesis of ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate, a compound with hypolipidemic activity, involves the creation of 2-aryl and 2-alkyl derivatives of 5-furyl-4-oxazoleacetic acid. These compounds were synthesized and evaluated for their biological activity in Sprague-Dawley rats, with one compound showing significant activity in reducing serum cholesterol and triglyceride levels . Another study focused on the reaction of ethyl acetoacetate with 3,4-diamino-5-oxo-4,5-dihydro-1,2,4-triazines, leading to the formation of various bicyclic products through competitive cyclization .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the crystal structure of ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4H-pyran-3-carboxylate was determined using single-crystal X-ray diffraction, revealing an orthorhombic space group and intermolecular hydrogen bonds that stabilize the structure . Similarly, vibrational spectroscopic methods such as FT-IR and FT-Raman, along with quantum mechanical studies, have been used to investigate the properties of 4-(2-chlorophenyl)-2-ethyl-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine, providing insights into the optimized molecular geometry and vibrational wavenumbers .
Chemical Reactions Analysis
The chemical reactivity and selectivity of triazole derivatives can be studied through various reactions. For instance, the reaction of ethyl acetoacetate with diamino-1,2,4-triazines results in the formation of different bicyclic compounds, indicating the potential for diverse chemical transformations . The impurity profile of a related compound, a glycoprotein IIb/IIIa antagonist, was determined using liquid chromatography-mass spectrometry, which is crucial for understanding the byproducts occurring during synthesis and scale-up .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives can be deduced from their molecular structure and synthesis. The study of vibrational spectroscopy and quantum mechanical methods provides information on the molecular electrostatic potential, HOMO-LUMO energies, and thermodynamic properties at different temperatures, which are indicative of the compound's stability and reactivity . The crystal structure analysis reveals the density and intermolecular interactions, which are important for understanding the compound's solid-state properties .
科学的研究の応用
1. Structural and Spectroscopic Studies
Ethyl 2-[4-(3-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate and related compounds have been the subject of structural and spectroscopic studies. X-ray diffraction techniques along with IR, 1H NMR, and 13C NMR have been used to characterize these compounds. These studies are significant for understanding the molecular framework and hydrogen bonding characteristics of such compounds (Şahin et al., 2014).
2. Synthesis of Biheterocyclic Compounds
This compound has been used as a precursor for synthesizing various biheterocyclic compounds. These compounds, featuring 1,2,4-triazole and 1,3,4-thiadiazole moieties, demonstrate notable antimicrobial activities. The synthesis process and antimicrobial efficacy of these derivatives are a significant area of research (Demirbaş et al., 2010).
3. Biological Activities of Hybrid Molecules
Hybrid molecules containing azole moieties, derived from compounds similar to ethyl 2-[4-(3-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate, have been synthesized and their biological activities investigated. These studies focus on antimicrobial, antilipase, and antiurease activities, offering insights into the potential pharmaceutical applications of these compounds (Ceylan et al., 2014).
4. Development of Antimicrobial Agents
Research has been conducted on the synthesis and characterization of new compounds with potential as antimicrobial agents. Compounds related to ethyl 2-[4-(3-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate have been explored for their antibacterial and antifungal properties, contributing to the development of new antimicrobial treatments (Desai et al., 2007).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
ethyl 2-[4-(3-chlorophenyl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O3/c1-3-20-12(18)8-16-13(19)17(9(2)15-16)11-6-4-5-10(14)7-11/h4-7H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTIIVRBLGKHPQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)N(C(=N1)C)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201324409 | |
| Record name | ethyl 2-[4-(3-chlorophenyl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201324409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821481 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
860786-50-1 | |
| Record name | ethyl 2-[4-(3-chlorophenyl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201324409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![6-benzyl-8-(4-fluorobenzoyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one](/img/structure/B3006413.png)
![2-ethoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide](/img/structure/B3006414.png)
![(Z)-2-Cyano-3-cyclopropyl-N-[2-(2,4-difluorophenyl)-2-hydroxypropyl]prop-2-enamide](/img/structure/B3006416.png)
![2-[3-(4-ethylphenyl)-6-oxopyridazin-1-yl]-N-(4-fluoro-3-nitrophenyl)acetamide](/img/structure/B3006418.png)



![3-(4-Chlorophenyl)-4,5,6,7-tetrahydrobenzo[c]isoxazole](/img/structure/B3006425.png)